Cas no 1251925-24-2 (sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate)

sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate 化学的及び物理的性質
名前と識別子
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- sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate
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sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM476305-500mg |
sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95%+ | 500mg |
$282 | 2023-01-04 | |
Enamine | EN300-65089-1.0g |
sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 1.0g |
$314.0 | 2023-07-03 | |
TRC | S699528-25mg |
sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327353-500mg |
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 500mg |
¥2300.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327353-2.5g |
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 2.5g |
¥6171.00 | 2024-08-09 | |
TRC | S699528-50mg |
sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327353-5g |
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 5g |
¥9129.00 | 2024-08-09 | |
Enamine | EN300-65089-5.0g |
sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 5.0g |
$908.0 | 2023-07-03 | |
A2B Chem LLC | AV58253-500mg |
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 500mg |
$265.00 | 2024-04-20 | |
Aaron | AR01AA61-1g |
sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate |
1251925-24-2 | 95% | 1g |
$457.00 | 2025-02-09 |
sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetateに関する追加情報
Introduction to Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate (CAS No. 1251925-24-2)
Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate (CAS No. 1251925-24-2) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a 4-methanesulfonylphenyl group and an acetic acid moiety attached to a thiazole ring, contribute to its distinctive chemical properties and biological functions.
The sodium salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The thiazole core is a heterocyclic compound that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 4-methanesulfonylphenyl group into the molecular structure further modulates its pharmacological activity, potentially enhancing its binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with improved pharmacokinetic profiles and therapeutic efficacy. Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate has emerged as a promising candidate in this area due to its ability to interact with multiple biological pathways. Studies have demonstrated that this compound can modulate enzymes and receptors involved in cell signaling, inflammation, and apoptosis.
The synthesis of Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The incorporation of the 4-methanesulfonylphenyl group necessitates careful handling of sulfonating agents and bases to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve overall efficiency.
The biological activity of Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate has been evaluated in various preclinical models. Preliminary findings suggest that it exhibits potent inhibitory effects on certain kinases and transcription factors associated with cancer progression. Additionally, the compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. These findings have prompted further investigation into its potential as a lead compound for drug development.
The pharmacokinetic properties of Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate are also of great interest. In vitro studies have revealed that it exhibits good oral bioavailability and rapid absorption after administration. The presence of the sodium salt form facilitates its dissolution in biological fluids, enhancing its distribution throughout the body. These characteristics make it a suitable candidate for oral formulations, which are generally preferred for patient compliance.
In conclusion, Sodium 2-4-(4-methanesulfonylphenyl)-1,3-thiazol-2-ylacetate (CAS No. 1251925-24-2) is a structurally unique compound with significant potential in pharmaceutical applications. Its ability to modulate key biological pathways makes it an attractive candidate for further research and development. As our understanding of thiazole derivatives continues to grow, compounds like this one are likely to play a crucial role in the discovery of novel therapeutic agents.
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